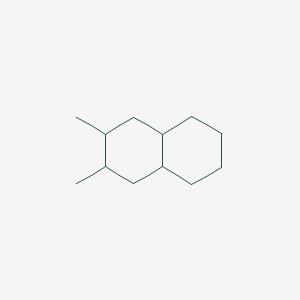
Naphthalene, decahydro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyldecahydronaphthalene is a polycyclic hydrocarbon.
Applications De Recherche Scientifique
Atmospheric Degradation Studies
Naphthalene and its derivatives are significant in atmospheric chemistry due to their role in air pollution and environmental degradation. Research has shown that these compounds undergo degradation through gas-phase reactions with nitrate radicals during nighttime. This process has been quantified by measuring rate constants for these reactions, providing insights into their atmospheric behavior and potential environmental impacts (Phousongphouang & Arey, 2002) .
Vibrational Spectroscopy and Molecular Structure
Studies utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy have elucidated the vibrational and molecular structure of naphthalene derivatives, including decahydro-2,3-dimethyl-. Ab-initio calculations have further confirmed the effects of methyl group substitutions on molecular properties. These insights are crucial for understanding the compound's reactivity and interactions in various environments (Prabhu et al., 2011) .
Anaerobic Biodegradation Pathways
Naphthalene serves as a model compound for studying anaerobic biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Research has identified key intermediate metabolites in the degradation process and proposed a sequential reduction pathway for naphthalene degradation. This understanding is vital for developing bioremediation strategies to mitigate PAH contamination in anaerobic environments (Zhang et al., 2004) .
Polymer Synthesis and Properties
Naphthalene derivatives are utilized as monomers in the synthesis of high-performance polymers such as polyesters. Specifically, studies have focused on decahydronaphthalene-containing polyesters, revealing their thermal stability and optical properties. These materials show promise for applications in textiles, packaging, and electronics due to their enhanced performance characteristics (Dennis et al., 2015) .
Chemical and Supramolecular Applications
Naphthalene diimides derived from naphthalene compounds have been explored for their applications in supramolecular chemistry, sensors, and molecular devices. The versatility of naphthalene derivatives allows for innovations in sensor technology and molecular electronics (Kobaisi et al., 2016) .
Case Study 1: Environmental Impact Assessment
A study assessed the atmospheric degradation of naphthalene derivatives in urban environments. The findings indicated that nighttime reactions significantly contribute to the reduction of naphthalene concentrations in the air, highlighting its importance in air quality management.
Case Study 2: Bioremediation Techniques
Research conducted on anaerobic microbial communities showed effective degradation of naphthalene under controlled conditions. This study supports the use of specific microbial strains for bioremediation efforts targeting PAH-contaminated sites.
Case Study 3: Polymer Development
A series of experiments focused on synthesizing polyesters using decahydro-2,3-dimethyl-naphthalene as a monomer demonstrated improved thermal properties compared to traditional polyester materials. These findings suggest potential applications in high-temperature environments.
Propriétés
Numéro CAS |
1008-80-6 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
2,3-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
UBGLIVPMNDOOTE-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCCC2CC1C |
SMILES canonique |
CC1CC2CCCCC2CC1C |
Key on ui other cas no. |
1008-80-6 |
Synonymes |
DECAHYDRO-2,3-DIMETHYLNAPHTHALENE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















